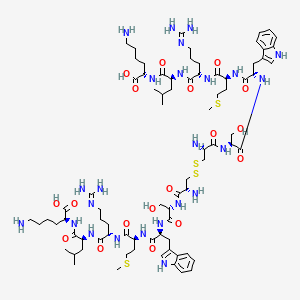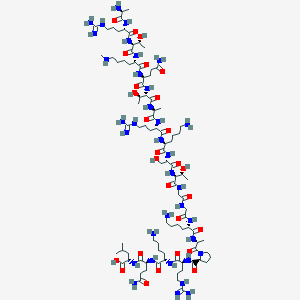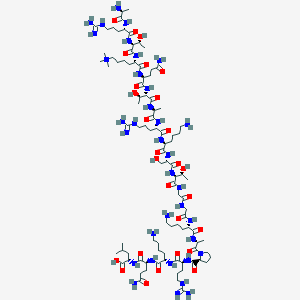
ATTO488-ProTx-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ATTO488-ProTx-II is a fluorescently labeled ProTx-II, a famous Nav1.7 blocker. The wild type ProTx-II blocks Nav1.7 with an IC50 value of around 300 pM, Nav1.2, Nav1.5 and Nav1.6 with IC50 values of 41 nM, 79 nM and 26 nM respectively.
Applications De Recherche Scientifique
1. Fluorescent Ligand for Ion Channels
ATTO488-agitoxin 2 (A-AgTx2), a derivative of the Kv1 channel blocker agitoxin 2 (AgTx2), labeled with Atto 488 fluorophore, has been developed for studying potassium voltage-gated Kv1.x channels. A-AgTx2 exhibits selective targeting of the Kv1.3 channel and is used in the search and study of Kv1.3 channel blockers as well as imaging of the Kv1.3 channel in cells and tissues (Denisova et al., 2022).
2. Interaction with Lipid Membranes and Voltage-gated Sodium Channels
ProTx-II, a component of ATTO488-ProTx-II, has been shown to interact with lipid membranes, which is a prerequisite for its inhibition of the human voltage-gated sodium channel NaV1.7, involved in nociception. This interaction enhances the potency of ProTx-II as a channel inhibitor (Henriques et al., 2016).
3. Novel Toxin Binding Site Coupled to Activation
ProTx-II modifies the activation kinetics of Na(v) and Ca(v) channels. Research on the bioactive surface of ProTx-II and its interaction with the cardiac isoform Na(v)1.5 has established its binding to a novel toxin binding site, thus providing insights into the gating mechanism of Na(v) channels (Smith et al., 2007).
4. Evaluation of Dye Pairs in Single-Molecule Experiments
Studies on Förster resonance energy transfer (FRET) using dyes like Atto488 have shown that Alexa488 and Atto647N have superior performance, highlighting the importance of dye choice in smFRET experiments for probing molecular interactions and dynamics (Vandenberk et al., 2018).
5. Aptamer-Protein Target Identification
The use of atto488-labeled aptamers for tracking specific aptamer-protein interactions by mass spectrometry has been established as a methodology for studying aptamer-protein interactions with high sensitivity, providing insights into the mechanisms of carcinogenesis and potential cancer biomarkers (Drabik et al., 2018).
Propriétés
Poids moléculaire |
3826,66 g/mol |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



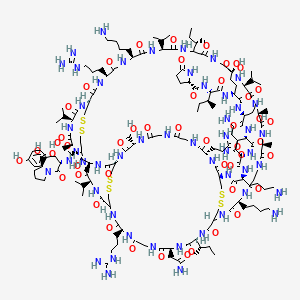
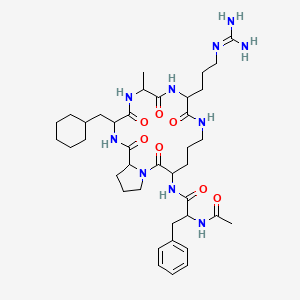
![[Pro3]-GIP (Rat)](/img/structure/B1151268.png)
